N-{5-ethyl-3-[(3-fluorophenyl)(4-methylpiperazin-1-yl)methyl]thiophen-2-yl}benzamide
Description
N-{5-ethyl-3-[(3-fluorophenyl)(4-methylpiperazin-1-yl)methyl]thiophen-2-yl}benzamide is a benzamide derivative featuring a thiophene core substituted with an ethyl group at position 5 and a fluorophenyl-piperazinylmethyl moiety at position 2. The compound’s structure integrates a benzamide group, a thiophene ring, and dual pharmacophores (3-fluorophenyl and 4-methylpiperazine), which are critical for modulating biological activity, particularly in targeting central nervous system (CNS) receptors or enzymes .
Properties
IUPAC Name |
N-[5-ethyl-3-[(3-fluorophenyl)-(4-methylpiperazin-1-yl)methyl]thiophen-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28FN3OS/c1-3-21-17-22(25(31-21)27-24(30)18-8-5-4-6-9-18)23(19-10-7-11-20(26)16-19)29-14-12-28(2)13-15-29/h4-11,16-17,23H,3,12-15H2,1-2H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJAQOJALZGXRLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(S1)NC(=O)C2=CC=CC=C2)C(C3=CC(=CC=C3)F)N4CCN(CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{5-ethyl-3-[(3-fluorophenyl)(4-methylpiperazin-1-yl)methyl]thiophen-2-yl}benzamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C26H30FN3OS
- Molecular Weight : 463.60 g/mol
The structure features a thiophene ring, a benzamide moiety, and a piperazine derivative, which contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:
- Receptors : It may act as an antagonist or agonist at various receptors, influencing signaling pathways.
- Enzymes : The compound has shown potential as an enzyme inhibitor, affecting metabolic pathways crucial for cellular functions.
Antitumor Activity
Recent studies have highlighted the antitumor potential of benzamide derivatives. For instance, compounds similar to this compound have demonstrated:
These findings suggest that modifications in the piperazine and fluorophenyl groups can enhance binding affinity and selectivity towards specific cancer targets.
Antimicrobial Activity
The compound's potential antimicrobial properties have been explored in vitro against various pathogens. The following table summarizes the minimum inhibitory concentration (MIC) values observed:
These results indicate that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria.
Case Studies
- Case Study on Antitumor Efficacy : A study evaluated the effects of this compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with notable efficacy against breast cancer cells.
- Case Study on Enzyme Inhibition : Another research focused on the compound's ability to inhibit tyrosinase activity. The findings revealed that it effectively reduced melanin production in B16F10 melanoma cells, suggesting potential applications in skin disorders.
Pharmacokinetics and Toxicity
Preliminary pharmacokinetic studies suggest that this compound has favorable absorption and distribution characteristics. However, further toxicity assessments are required to establish safety profiles for clinical use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of benzamide-thiophene hybrids. Below is a structural and functional comparison with three analogs (Table 1), followed by detailed analysis.
Table 1: Structural Comparison of Key Analogs
Key Findings from Structural Comparison
Fluorophenyl Position :
- The meta -fluorophenyl group in the target compound (vs. para in Analogs 1 and 2) may influence electronic distribution and steric interactions at binding sites. Meta-substitution often enhances metabolic stability compared to para-substituted analogs .
Analog 1’s 4-(2-hydroxyethyl)piperazine introduces a polar hydroxyl group, which may improve aqueous solubility but reduce blood-brain barrier permeability compared to the methyl group in the target compound .
Core Structure :
- The thiophene-benzamide scaffold (target compound and Analogs 1–2) contrasts with the pyridine-carboxamide core in Analog 3. Thiophene derivatives generally exhibit enhanced π-π stacking interactions in hydrophobic pockets, whereas pyridine analogs may favor polar interactions .
Research Implications
- Pharmacokinetics : The 4-methylpiperazine group in the target compound likely enhances lipophilicity and CNS bioavailability compared to morpholine (Analog 2) .
- Structure-Activity Relationship (SAR) : Para-fluorine substitution (Analog 1) vs. meta-fluorine (target compound) could lead to divergent binding affinities for fluorophenyl-dependent targets like serotonin or dopamine receptors.
- Synthetic Feasibility : The undefined stereochemistry in the target compound suggests opportunities for enantioselective synthesis to optimize activity, as seen in related benzamide drugs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
